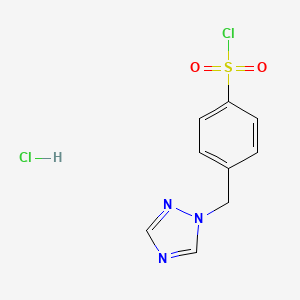

4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride

Description

4-(1H-1,2,4-Triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride is a sulfonyl chloride derivative functionalized with a 1,2,4-triazole moiety via a methylene bridge at the para position of the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a critical intermediate in medicinal chemistry for synthesizing sulfonamide-based pharmaceuticals. Its structure combines a reactive sulfonyl chloride group (-SO₂Cl) with the hydrogen-bonding capabilities of the triazole ring, enabling diverse applications in drug design and materials science .

Properties

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)benzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2S.ClH/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHSRYRUTBWOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The process involves the following steps:

- Dissolution of 4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride in an appropriate solvent.

- Addition of hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature until the reaction is complete.

- Isolation and purification of the product through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures and pH .

Major Products Formed

The major products formed from reactions involving 4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives .

Scientific Research Applications

4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active sites on enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to three structurally related derivatives:

Positional Isomers: 3- vs. 4-Substituted Benzoic Acid Derivatives

- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid (CAS 160388-54-5): This positional isomer features a carboxylic acid (-COOH) group instead of sulfonyl chloride. The para-substituted triazole-methyl-benzoic acid has a higher melting point (227–229°C) compared to its meta isomer, likely due to enhanced symmetry and packing efficiency in the crystalline phase .

- 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid (CAS 857284-23-2): The meta-substituted derivative exhibits a lower melting point (209–210°C), attributed to reduced molecular symmetry and weaker intermolecular interactions .

Functional Group Variation: Sulfonyl Chloride vs. Carboxylic Acid

Replacing the carboxylic acid with a sulfonyl chloride group introduces significant differences:

- Reactivity : Sulfonyl chlorides are more electrophilic, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides). Carboxylic acids, in contrast, participate in condensation or esterification reactions.

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to the neutral benzoic acid derivatives.

Heterocycle Variation: Triazole vs. Tetrazole

- 4-(1H-1,2,3,4-Tetrazol-1-yl)benzene-1-sulfonyl chloride (CID 43363641): This derivative replaces the triazole with a tetrazole ring. Tetrazoles exhibit higher acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), impacting their hydrogen-bonding and metal-coordination properties. The tetrazole’s smaller size and direct attachment to the benzene (without a methylene bridge) reduce steric hindrance but may limit flexibility in binding interactions .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Heterocycle | Substituent Position | Melting Point (°C) | CAS RN |

|---|---|---|---|---|---|---|---|

| 4-(1H-1,2,4-Triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride | C₉H₁₀Cl₂N₃O₂S | ~294.18* | Sulfonyl chloride, salt | 1,2,4-Triazole | Para | N/A | N/A |

| 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | C₁₀H₉N₃O₂ | 203.19 | Carboxylic acid | 1,2,4-Triazole | Para | 227–229 | 160388-54-5 |

| 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | C₁₀H₉N₃O₂ | 203.19 | Carboxylic acid | 1,2,4-Triazole | Meta | 209–210 | 857284-23-2 |

| 4-(1H-1,2,3,4-Tetrazol-1-yl)benzene-1-sulfonyl chloride | C₇H₅ClN₄O₂S | 244.68 | Sulfonyl chloride | 1,2,3,4-Tetrazole | Para | N/A | CID 43363641 |

*Calculated based on assumed formula (C₉H₉Cl₂N₃O₂S).

Research Findings

Structural Insights

- Para-substituted derivatives (e.g., 4-triazole-benzoic acid) exhibit higher melting points than meta isomers due to improved crystallinity .

- Tetrazole-containing sulfonyl chlorides show greater acidity, making them suitable for pH-sensitive applications like metal-organic frameworks (MOFs) .

Limitations

- The hydrochloride salt may introduce hygroscopicity, complicating storage.

Biological Activity

4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN4O2S |

| Molecular Weight | 246.72 g/mol |

| CAS Number | 119192-10-8 |

| Melting Point | 122-125 °C |

| Solubility | Soluble in chloroform and methanol |

Synthesis

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride involves the reaction of benzene sulfonyl chloride with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline. This method allows for the introduction of the sulfonyl chloride moiety, enhancing the compound's reactivity and potential biological applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-(1H-1,2,4-triazol-1-ylmethyl)benzene exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Against MCF-7 and HCT-116 : Certain derivatives showed IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. These values were comparable or superior to the reference drug doxorubicin (IC50 values of 19.7 and 22.6 µM respectively) .

The mechanism underlying the anticancer activity appears to involve apoptosis induction in cancer cells. For example, compounds such as derivatives 2 and 14 were found to significantly inhibit MCF-7 cell proliferation through apoptotic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole and sulfonamide moieties can significantly affect biological activity. The presence of electron-donating groups on the aromatic ring enhances cytotoxicity .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- Study on Apoptosis Induction : A study demonstrated that specific triazole derivatives led to increased apoptosis in MCF-7 cells compared to untreated controls.

- In Vivo Studies : Animal model studies indicated that these compounds could reduce tumor size significantly without substantial toxicity to normal tissues.

Q & A

Q. Example Protocol :

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Time | 4–6 hours reflux | |

| Catalyst | Glacial acetic acid (5 drops) | |

| Purification Method | Recrystallization from ethanol |

How can researchers ensure the purity of the compound during synthesis and isolation?

Basic Research Question

Purity validation requires multi-modal analytical techniques:

- Melting Point Analysis : Compare observed mp (e.g., 89.5–91°C for analogous sulfonyl chlorides) with literature values .

- Chromatography : HPLC or TLC with UV detection to monitor by-products .

- Spectroscopic Confirmation : NMR (¹H/¹³C) to verify absence of unreacted precursors .

How does the compound’s stability vary under different aqueous or pH conditions?

Advanced Research Question

The sulfonyl chloride group is highly reactive in aqueous environments:

- Hydrolysis : Rapid degradation in water, forming sulfonic acid derivatives. Rate increases at alkaline pH due to nucleophilic attack by hydroxide ions .

- Stabilization Strategies : Store in anhydrous solvents (e.g., dichloromethane) under inert gas. For aqueous work, use buffered solutions (pH 4–6) to slow hydrolysis .

Q. Key Observations :

What spectroscopic and computational methods are most effective for structural confirmation?

Advanced Research Question

Combine experimental and theoretical approaches:

- NMR Spectroscopy : ¹H NMR to identify triazole proton signals (δ 8.2–8.5 ppm) and sulfonyl chloride protons (δ 7.8–8.1 ppm) .

- DFT Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets; compare theoretical vs. experimental IR vibrational modes (e.g., S=O stretch at 1360–1380 cm⁻¹) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 304.6) .

How can researchers address contradictory data in reported synthesis yields?

Advanced Research Question

Yield discrepancies often arise from:

- Substituent Effects : Electron-donating groups on benzaldehyde precursors reduce reactivity (e.g., 60% yield for –OCH₃ vs. 85% for –NO₂) .

- Reaction Time : Under-refluxed reactions (<4 hours) leave unreacted triazole, while over-refluxing (>8 hours) promotes decomposition .

- Troubleshooting : Use TLC to monitor reaction progress and adjust stoichiometry (1:1.2 molar ratio of triazole to sulfonyl chloride) .

What safety protocols are critical for handling this compound?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during hydrolysis .

- PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats .

- Emergency Measures : Immediate rinsing with water for skin/eye contact; neutralize spills with sodium bicarbonate .

How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilicity at the sulfonyl chloride group .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for drug discovery .

Q. Example Data :

| Parameter | Value (DFT) | Experimental |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.8 | N/A |

| S–Cl Bond Length (Å) | 1.98 | 2.02 ± 0.03 |

What are common side reactions during synthesis, and how can they be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.